molecular formula C5H8N2O B13027370 3-(Hydroxymethyl)azetidine-3-carbonitrile

3-(Hydroxymethyl)azetidine-3-carbonitrile

Cat. No.: B13027370
M. Wt: 112.13 g/mol
InChI Key: QCZALUQWEWEEIP-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)azetidine-3-carbonitrile is a chemical compound with the molecular formula C₅H₈N₂O It is a four-membered heterocyclic compound containing an azetidine ring, which is known for its significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)azetidine-3-carbonitrile typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the reaction of aziridine derivatives with nitriles in the presence of a catalyst. For example, the treatment of aziridine with a dicarboxylate moiety and aromatic isocyanide in the presence of a catalyst such as Y(OTf)₃ can yield azetidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)azetidine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

3-(Hydroxymethyl)azetidine-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)azetidine-3-carbonitrile involves its reactivity due to the ring strain of the azetidine ring. This strain makes the compound more reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered ring compound without the hydroxymethyl and nitrile groups.

    Aziridine: A three-membered ring compound with similar reactivity but higher ring strain.

    Pyrrolidine: A five-membered ring compound with less ring strain and different reactivity.

Uniqueness

3-(Hydroxymethyl)azetidine-3-carbonitrile is unique due to the presence of both the hydroxymethyl and nitrile groups, which provide additional functionalization options and reactivity compared to simpler azetidine derivatives. This makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

3-(hydroxymethyl)azetidine-3-carbonitrile

InChI

InChI=1S/C5H8N2O/c6-1-5(4-8)2-7-3-5/h7-8H,2-4H2

InChI Key

QCZALUQWEWEEIP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CO)C#N

Origin of Product

United States

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